This compound is identified by the CAS number 2034240-76-9. It belongs to a broader category of piperidine derivatives that often exhibit significant biological activity, particularly in the context of neuropharmacology and antiviral research . The presence of both thiophene and benzofuran moieties suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step reactions that may include the formation of the piperidine scaffold followed by functionalization with thiophene and benzofuran groups.
Technical parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity, typically requiring optimization through experimental trials.
The molecular structure of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be represented using various structural formulae including SMILES notation: O=C(NCC1CCN(C2CCSC2)CC1)c1cc2ccccc2o1 .
Analyses such as X-ray crystallography or NMR spectroscopy could provide detailed insights into bond lengths, angles, and molecular conformation.
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions can be utilized for further derivatization aimed at enhancing pharmacological properties.
Experimental data from binding assays or cellular assays would be essential for elucidating its precise mechanism.
A comprehensive analysis reveals several key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 344.5 g/mol |
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
These properties suggest that the compound may have moderate solubility in organic solvents but limited aqueous solubility, which could affect its bioavailability .
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has potential applications across several domains:
Further research into its biological activity and therapeutic potential is warranted to fully understand its applications in medicinal chemistry.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2